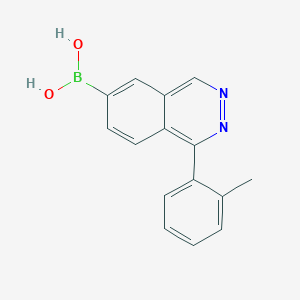
1-o-Tolylphthalazin-6-ylboronic acid
Numéro de catalogue B8400951
Poids moléculaire: 264.09 g/mol
Clé InChI: GQOCQLJIAWGKFT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US07759337B2
Procedure details


In a sealed glass tube, a mixture of 6-chloro-1-o-tolylphthalazine (127 mg, 0.50 mmol), bis(pinacolato)diboron (146 mg, 0.57 mmol), potassium acetate (98 mg, 1.0 mmol), tris(dibenzylideneacetone)dipalladium (18 mg, 20 μmol) and tricyclohexylphosphine (11 mg, 40 μmol) in 1,4-dioxane (2 mL) was heated in a Personal Chemistry microwave at 125° C. for 30 min. The reaction mixture was filtered through a pad of Celite, and rinsed with ethyl acetate (5 mL). The filtrate was concentrated, then treated with 2 N aq. HCl (2 mL), and extracted with hexanes (5 mL). The acidic layer was diluted with 1 mL of DMSO and put on a reversed phase HPLC (5-90% [0.1% TFA in acetonitrile] in [0.1% TFA in water]) to provide 1-o-tolylphthalazin-6-ylboronic acid as a white fluffy solid. MS (ESI, pos. ion.) m/z: 255 (M+1).


Name
potassium acetate
Quantity
98 mg
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[CH3:18])=[N:7][N:6]=[CH:5]2.[B:19]1(B2OC(C)(C)C(C)(C)O2)[O:23]C(C)(C)C(C)(C)[O:20]1.C([O-])(=O)C.[K+].C1(P(C2CCCCC2)C2CCCCC2)CCCCC1>O1CCOCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[C:13]1([CH3:18])[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[C:8]1[C:9]2[C:4](=[CH:3][C:2]([B:19]([OH:23])[OH:20])=[CH:11][CH:10]=2)[CH:5]=[N:6][N:7]=1 |f:2.3,6.7.8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
127 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C2C=NN=C(C2=CC1)C1=C(C=CC=C1)C
|
|
Name
|
|
|
Quantity
|
146 mg
|
|
Type
|
reactant
|
|
Smiles
|
B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
|
|
Name
|
potassium acetate
|
|
Quantity
|
98 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
11 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
18 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
125 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered through a pad of Celite
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed with ethyl acetate (5 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with 2 N aq. HCl (2 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with hexanes (5 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The acidic layer was diluted with 1 mL of DMSO
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=C(C=CC=C1)C1=NN=CC2=CC(=CC=C12)B(O)O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
